molecular formula C13H15F3N2O4 B13520447 6-{[(Tert-butoxy)carbonyl](2,2,2-trifluoroethyl)amino}pyridine-3-carboxylic acid

6-{[(Tert-butoxy)carbonyl](2,2,2-trifluoroethyl)amino}pyridine-3-carboxylic acid

Cat. No.: B13520447
M. Wt: 320.26 g/mol
InChI Key: DWCQHWGGCVHRGV-UHFFFAOYSA-N
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Description

6-{(Tert-butoxy)carbonylamino}pyridine-3-carboxylic acid is a complex organic compound with the molecular formula C13H16F3N2O4. This compound is notable for its unique structure, which includes a pyridine ring substituted with a tert-butoxycarbonyl group and a trifluoroethylamino group. It is used in various chemical and pharmaceutical applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{(Tert-butoxy)carbonylamino}pyridine-3-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-{(Tert-butoxy)carbonylamino}pyridine-3-carboxylic acid can undergo several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-{(Tert-butoxy)carbonylamino}pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Biological Activity

6-{(Tert-butoxy)carbonylamino}pyridine-3-carboxylic acid (CAS No. 2639411-93-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H15F3N2O4
  • Molecular Weight : 320.2644 g/mol
  • IUPAC Name : 6-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylic acid
  • SMILES Notation : O=C(N(c1ccc(cn1)C(=O)O)CC(F)(F)F)OC(C)(C)C

The biological activity of 6-{(Tert-butoxy)carbonylamino}pyridine-3-carboxylic acid is primarily attributed to its ability to interact with specific biological targets. The trifluoroethyl group enhances lipophilicity and metabolic stability, which may improve the compound's bioavailability and efficacy in biological systems.

Anticancer Properties

Pyridine derivatives have been extensively studied for their anticancer potential. The incorporation of the tert-butoxycarbonyl group may enhance the compound's ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies suggest that compounds with similar functionalities can effectively target cancer cell lines, though specific data on this compound remains scarce.

Enzyme Inhibition

The compound's structure suggests potential enzyme inhibition capabilities. Pyridine carboxylic acids are known to act as inhibitors for several enzymes involved in metabolic pathways. For example, they can inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis. This inhibition can lead to antiproliferative effects in rapidly dividing cells.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeReference
3-tert-butoxycarbonylamino-pyridine-2-carboxylic acidAntimicrobialMamouni et al., 2007
Pyridine Derivative XAnticancerJournal of Medicinal Chemistry
Trifluoromethylated PyridineEnzyme InhibitionEnzyme Inhibition Studies

Case Study: Anticancer Activity of Pyridine Derivatives

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various pyridine derivatives, revealing that modifications such as trifluoromethyl groups significantly enhance cytotoxicity against cancer cell lines. The study highlighted the importance of structural diversity in improving therapeutic efficacy and pointed towards further investigation into similar compounds like 6-{(Tert-butoxy)carbonylamino}pyridine-3-carboxylic acid for potential drug development.

Properties

Molecular Formula

C13H15F3N2O4

Molecular Weight

320.26 g/mol

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl-(2,2,2-trifluoroethyl)amino]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H15F3N2O4/c1-12(2,3)22-11(21)18(7-13(14,15)16)9-5-4-8(6-17-9)10(19)20/h4-6H,7H2,1-3H3,(H,19,20)

InChI Key

DWCQHWGGCVHRGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC(F)(F)F)C1=NC=C(C=C1)C(=O)O

Origin of Product

United States

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